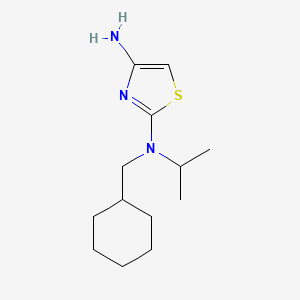
N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of cyclohexylmethyl and isopropyl groups attached to the nitrogen atoms of the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via nucleophilic substitution reactions using cyclohexylmethyl halides.
Introduction of Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine
- N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine
- N2-(Cyclohexylmethyl)-N2-propylthiazole-2,4-diamine
Uniqueness
N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine is unique due to the specific combination of cyclohexylmethyl and isopropyl groups attached to the thiazole ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H23N3S |
|---|---|
Molekulargewicht |
253.41 g/mol |
IUPAC-Name |
2-N-(cyclohexylmethyl)-2-N-propan-2-yl-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C13H23N3S/c1-10(2)16(13-15-12(14)9-17-13)8-11-6-4-3-5-7-11/h9-11H,3-8,14H2,1-2H3 |
InChI-Schlüssel |
KACOZLNKQSDSRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1CCCCC1)C2=NC(=CS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


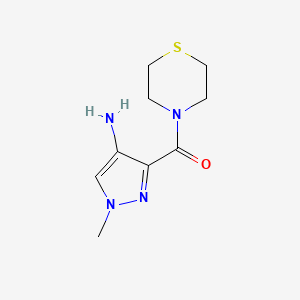
![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)
![Ethyl 2-(N-(3-nitrophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B11785244.png)
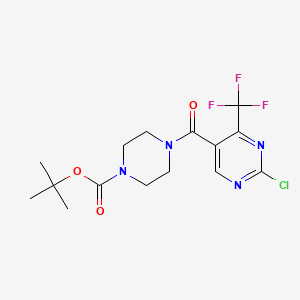


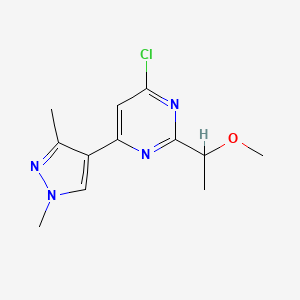
![2-Cyclopropyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785291.png)
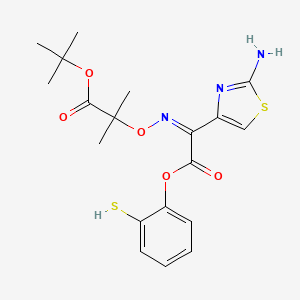

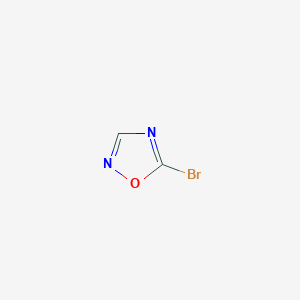

![N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785308.png)
![2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785311.png)
